molecular formula C10H9NO5 B3273631 Methyl 3-(4-Nitrophenyl)-3-oxopropionate CAS No. 59156-55-7

Methyl 3-(4-Nitrophenyl)-3-oxopropionate

Cat. No. B3273631
CAS RN: 59156-55-7
M. Wt: 223.18 g/mol
InChI Key: MWPJNFPGFILHOY-UHFFFAOYSA-N
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Description

“Methyl 3-(4-Nitrophenyl)-3-oxopropionate” likely refers to a compound that contains a methyl group, a nitrophenyl group, and a propionate group. The exact structure and properties of this compound would depend on the arrangement of these groups .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like nucleophilic substitution or condensation . The exact synthesis pathway for “Methyl 3-(4-Nitrophenyl)-3-oxopropionate” would depend on the starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of a compound like “Methyl 3-(4-Nitrophenyl)-3-oxopropionate” would likely involve a benzene ring (from the nitrophenyl group), a three-carbon chain (from the propionate group), and a methyl group .


Chemical Reactions Analysis

Compounds containing nitrophenyl groups can undergo various chemical reactions, including reduction reactions . The specific reactions that “Methyl 3-(4-Nitrophenyl)-3-oxopropionate” might undergo would depend on its exact structure and the reaction conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties like melting point, boiling point, and solubility would be determined by factors like the size and shape of the molecule, the types of functional groups it contains, and the overall charge distribution .

Scientific Research Applications

Environmental Bioremediation

Methyl 3-(4-Nitrophenyl)-3-oxopropionate has been studied for its role in environmental bioremediation. A significant study involved the degradation of 3-methyl-4-nitrophenol, a major breakdown product of fenitrothion, a recalcitrant organophosphate insecticide. The research identified a microorganism, Ralstonia sp. SJ98, which could utilize 3-methyl-4-nitrophenol as its sole carbon and energy source. This organism's ability to degrade such compounds highlights its potential in environmental decontamination and bioremediation processes (Bhushan et al., 2000).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. For pharmaceutical compounds, this often involves binding to a specific protein or enzyme. Without more information, it’s difficult to predict the mechanism of action of "Methyl 3-(4-Nitrophenyl)-3-oxopropionate" .

Safety and Hazards

Compounds containing nitrophenyl groups can be hazardous. They may be toxic if swallowed or inhaled, and they can cause skin and eye irritation . Always handle chemicals with appropriate safety precautions.

Future Directions

Research on nitrophenyl compounds and similar molecules is ongoing. Future directions could include developing new synthesis methods, studying new reactions, and investigating potential applications in fields like medicine or materials science .

properties

IUPAC Name

methyl 3-(4-nitrophenyl)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO5/c1-16-10(13)6-9(12)7-2-4-8(5-3-7)11(14)15/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPJNFPGFILHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-Nitrophenyl)-3-oxopropionate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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